1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS number
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS number
Technical Monograph: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS Registry Number: 73215-11-9[1][2][3]
Part 1: Executive Technical Summary
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is a highly specialized heterocyclic compound belonging to the benzimidazole class.[2][3][4] While structurally related to bioactive scaffolds used in pharmaceutical discovery (e.g., opioids, kinase inhibitors), this specific congener is most authoritatively documented as a primary environmental degradation product (metabolite) of the dinitroaniline herbicide Pendimethalin .[2][3]
For researchers in drug development, this molecule presents a compelling case study in privileged scaffold functionalization .[2][3] The steric bulk of the N-1-(1-ethylpropyl) group (pentan-3-yl), combined with the electron-withdrawing 7-nitro group and electron-donating 5,6-dimethyl motif, creates a unique "push-pull" electronic system with high lipophilicity.[2][3] This monograph details the synthesis, physicochemical properties, and structural utility of this compound, serving both environmental analytical chemists and medicinal chemists exploring novel benzimidazole space.[2][3]
Part 2: Physicochemical Profile
The following data aggregates experimentally determined and computationally predicted parameters essential for analytical method development (HPLC/MS) and formulation.
| Property | Value | Context |
| CAS Number | 73215-11-9 | Unique Identifier |
| Molecular Formula | C₁₄H₁₉N₃O₂ | - |
| Molecular Weight | 261.32 g/mol | Monoisotopic Mass: 261.1477 |
| IUPAC Name | 1-(pentan-3-yl)-5,6-dimethyl-7-nitro-1H-benzimidazole | Systematic Nomenclature |
| LogP (Predicted) | ~3.8 - 4.2 | Highly Lipophilic (Class II/IV) |
| pKa (Base) | ~3.5 - 4.0 | Weakly basic pyridine-like nitrogen (N3) |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitro-aromatics |
| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water |
Part 3: Synthetic Architecture & Manufacturing
For research applications requiring high-purity reference standards (>98%), a de novo synthesis from Pendimethalin is the most efficient route.[2][3] This protocol leverages the latent reactivity of the dinitroaniline precursor.[2][3]
Retrosynthetic Logic
The synthesis relies on the reductive cyclization of Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline).[2][3]
-
Challenge: Regioselectivity. Pendimethalin has two non-equivalent nitro groups (positions 2 and 6).[2][3][5]
-
Solution: The nitro group at position 6 is sterically less hindered than the position 2 nitro (which is flanked by the N-alkyl and a methyl group).[2][3] Selective reduction of the C6-nitro followed by formylation and cyclization yields the target 5,6-dimethyl-7-nitro isomer.[2][3]
Step-by-Step Protocol
Step 1: Selective Reduction (Zincke Reduction variant) [2][3]
-
Reagents: Sodium Sulfide (Na₂S[2][3][6]·9H₂O) or Sodium Hydrosulfide (NaHS), Ethanol/Water.[2][3]
-
Procedure:
-
Add aqueous Na₂S (1.5 eq) dropwise at reflux. Note: Stoichiometry is critical to prevent over-reduction to the diamine.[2][3]
-
Reflux for 2-4 hours. Monitor by TLC (Pendimethalin is bright orange; amine intermediate is usually deep red/brown).[2][3]
-
Workup: Remove ethanol, extract with EtOAc, wash with water.[2][3]
-
Intermediate: N-(1-ethylpropyl)-3,4-dimethyl-2-nitro-6-aminoaniline.[2][3]
Step 2: Imidazole Ring Closure
-
Reagents: Triethyl Orthoformate (TEOF), p-Toluenesulfonic acid (catalytic).[2][3]
-
Procedure:
-
Purification:
Synthetic Pathway Visualization
Figure 1: Synthetic route from Pendimethalin to the target benzimidazole, highlighting the critical regioselective reduction step.
Part 4: Structural & Mechanistic Analysis
The "7-Nitro" Anomaly
Most benzimidazole drugs utilize the 5- or 6-position for substitution to mimic the purine ring system.[2][3] The 7-nitro position in this molecule is sterically crowded, flanked by the bulky N-1-(1-ethylpropyl) group.[2][3]
-
Torsion Effects: The nitro group is likely forced out of coplanarity with the benzene ring due to the adjacent N-alkyl group, reducing its resonance withdrawal capacity but maintaining inductive electron withdrawal.[2][3]
-
Binding Pocket Implications: In a biological context (e.g., binding to a kinase or receptor), this "twisted" nitro group creates a distinct electrostatic and steric boundary that can improve selectivity against off-target proteins.[2][3]
Metabolic Significance (Environmental)
In soil and aqueous environments, Pendimethalin degrades via:
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Nitro-reduction (to amine).
-
Cyclization . The formation of CAS 73215-11-9 represents a "dead-end" metabolite in many anaerobic conditions, making it a persistent marker for herbicide contamination.[2][3]
Part 5: Applications in R&D
Environmental Toxicology
-
Marker Residue: Used as a reference standard in LC-MS/MS assays to quantify herbicide runoff in groundwater.[2][3]
-
Protocol: Extract from soil using Acetonitrile/Water; analyze via ESI+ MS (M+H = 262.15).
Medicinal Chemistry Scaffold
While not a drug itself, this structure serves as a template for Isostere Design :
-
Opioid Research: The 1-(dialkylamino)ethyl-5-nitro-benzimidazole core is famous in the "nitazene" class of opioids.[2][3] This compound (CAS 73215-11-9) lacks the basic amine side chain required for mu-opioid activity, rendering it inactive as an opioid, but useful as a negative control in SAR studies.[2][3]
-
CRF1 Antagonists: The 1-(1-ethylpropyl) motif is a "magic bullet" for lipophilic GPCR binding pockets (seen in Antalarmin analogs).[2][3] Researchers can reduce the 7-nitro group of this compound to a 7-amine, providing a handle for amide coupling to generate novel CRF1 antagonist libraries.[2][3]
Part 6: Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye).[2][3] Potential Mutagen (Nitro-aromatics are often Ames positive).[2][3]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.[2][3]
-
Handling: Use only in a fume hood. Nitro-benzimidazoles can be shock-sensitive if synthesized with high-energy precursors; however, this specific derivative is generally stable.[2][3]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[2][3] Substance Registry Services: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2][3][4] Retrieved from [Link][2][3]
-
National Center for Biotechnology Information (NCBI). (2024).[2][3] PubChem Compound Summary for CID 155969. Retrieved from [Link][2][3]
-
Royal Society of Chemistry. (2022).[2][3] Design and synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. Retrieved from [Link]
-
European Patent Office. (1992).[2][3] Process for the preparation of 1H-benzimidazoles (EP0511187A1). Retrieved from [Link][2][3][7][8]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Firategrast - Wikipedia [en.wikipedia.org]
- 3. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 4. 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole [cymitquimica.com]
- 5. 402567-16-2|Firategrast|BLD Pharm [bldpharm.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0511187A1 - Process for the preparation of 1H-benzimidazoles - Google Patents [patents.google.com]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
